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Compound of Interest

Compound Name: 2-Bromophenetole

Cat. No.: B1664056

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromophenetole, also known as 1-bromo-2-ethoxybenzene, is an aromatic ether compound
that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring an
ethoxy group and a bromine atom on a benzene ring, provides a versatile scaffold for the
construction of more complex molecules. This guide offers a comprehensive overview of the
physical and chemical properties of 2-Bromophenetole, its synthesis, reactivity, and its
applications, particularly in the realm of pharmaceutical development.

Core Physical and Chemical Properties

2-Bromophenetole (CAS No. 583-19-7) is a colorless to pale yellow liquid with a characteristic
aromatic odor[1]. Its fundamental properties are summarized in the table below.
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Property Value Source(s)

Molecular Formula CsHoBrO [1112]

Molecular Weight 201.06 g/mol [1][2]

Boiling Point 221.7 °Cto 223 °C [2]

Density ~1.343 - 1.4 g/cm3 --
Moderately soluble in organic

Solubility solvents such as ethanol and [1]

ether; limited solubility in water.

Refractive Index ~1.531 - 1.546

Synthesis of 2-Bromophenetole

The most common and direct method for the synthesis of 2-Bromophenetole is the Williamson
ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide
by an alkoxide. In this case, 2-bromophenol is deprotonated to form the corresponding
phenoxide, which then reacts with an ethylating agent.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via an Sn2 mechanism. The first step is the deprotonation of the acidic
hydroxyl group of 2-bromophenol by a suitable base to form the 2-bromophenoxide ion. This
phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g.,
ethyl iodide or ethyl bromide) and displacing the halide to form the ether linkage.
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Caption: General workflow for the Williamson ether synthesis of 2-Bromophenetole.

Experimental Protocol: Williamson Ether Synthesis of 2-
Bromophenetole

This protocol is a representative procedure for the synthesis of 2-Bromophenetole.

Materials:

2-Bromophenol

Anhydrous potassium carbonate (K2CO3)

Ethyl iodide (C2Hsl)

Acetone (anhydrous)

Diethyl ether

Saturated sodium bicarbonate solution
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e Brine
¢ Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

o To a stirred solution of 2-bromophenol (1.0 equivalent) in anhydrous acetone, add anhydrous
potassium carbonate (1.5 equivalents).

e Add ethyl iodide (1.2 equivalents) to the mixture.

» Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature and filter off the solid
potassium carbonate.

o Concentrate the filtrate under reduced pressure to remove the acetone.

o Dissolve the residue in diethyl ether and wash sequentially with saturated sodium
bicarbonate solution and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

o Purify the crude 2-Bromophenetole by vacuum distillation to obtain a colorless to pale
yellow liquid.

Chemical Reactivity and Applications in Drug
Development

The chemical reactivity of 2-Bromophenetole is dominated by the aryl bromide functional
group, which makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling
reactions. These reactions are fundamental in modern drug discovery and development for the
construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds
by reacting an organohalide with an organoboron compound in the presence of a palladium
catalyst and a base. 2-Bromophenetole can be effectively coupled with various boronic acids
or their esters to synthesize substituted biphenyls and other biaryl structures, which are
common motifs in many pharmaceutical agents.
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Caption: Schematic of the Suzuki-Miyaura coupling reaction with 2-Bromophenetole.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a
substituted alkene. 2-Bromophenetole can participate in Heck reactions to introduce vinyl
groups, which can be further functionalized, providing access to a wide range of molecular
architectures.
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Applications in Pharmaceutical Synthesis

While specific examples of blockbuster drugs synthesized directly from 2-Bromophenetole are
not widely publicized, its structural motif is present in various biologically active compounds. Its
utility lies in its role as a versatile building block for creating libraries of compounds for drug
screening. For instance, bromophenol derivatives, which can be synthesized from 2-
Bromophenetole, have been investigated for their potential as enzyme inhibitors and for other
therapeutic applications. The ethoxy group can also influence the pharmacokinetic properties of
a drug molecule, such as its lipophilicity and metabolic stability.

Safety and Handling

2-Bromophenetole is a chemical that should be handled with appropriate safety precautions in
a laboratory setting.

Hazard Identification:

Harmful if swallowed (H302)[3].

Causes skin irritation (H315)[1].

Causes serious eye irritation (H319)[1].

May cause respiratory irritation (H335)[1].

Precautionary Measures:

Use only in a well-ventilated area or in a chemical fume hood[3].

Wear protective gloves, clothing, eye protection, and face protection[3].

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands and any exposed skin thoroughly after handling[3].

Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
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In case of exposure, follow standard first-aid procedures and seek medical attention if
symptoms persist. Always consult the material safety data sheet (MSDS) for complete and
detailed safety information before handling this compound[3].

Spectral Data

Characterization of 2-Bromophenetole is typically performed using standard spectroscopic
techniques. Although a comprehensive public database of its spectra is not readily available,
the expected spectral features can be predicted based on its structure.

e 1H NMR: The proton NMR spectrum is expected to show a triplet and a quartet for the ethyl
group, and a complex multiplet pattern in the aromatic region for the four protons on the
benzene ring.

e 13C NMR: The carbon NMR spectrum will show two signals for the ethyl group and six
signals for the aromatic carbons, with the carbon attached to the bromine atom being
significantly influenced by the halogen's electronegativity.

» IR Spectroscopy: The infrared spectrum will exhibit characteristic peaks for C-H stretching of
the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of
the ether linkage.

e Mass Spectrometry: The mass spectrum will show a molecular ion peak and a characteristic
isotopic pattern due to the presence of the bromine atom (7°Br and 81Br).

Conclusion

2-Bromophenetole is a valuable and versatile chemical intermediate with significant potential
in organic synthesis, particularly in the development of new pharmaceutical compounds. Its
ability to participate in a variety of cross-coupling reactions makes it a key building block for the
construction of complex molecular architectures. A thorough understanding of its physical and
chemical properties, as well as safe handling procedures, is essential for its effective and
responsible use in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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